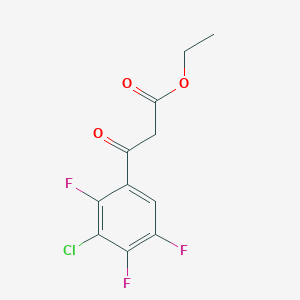

Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate

Descripción

Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate (CAS: 101987-86-4) is a fluorinated keto-ester with the molecular formula C₁₁H₈ClF₃O₃ and a molecular weight of 280.6276 g/mol . It is a critical intermediate in synthesizing fluoroquinolone antibiotics, such as sitafloxacin and besifloxacin, due to its reactive β-keto ester moiety and halogenated aromatic ring . Key physicochemical properties include:

- Melting Point: 80–83°C

- Boiling Point: ~325°C

- Density: 1.413 g/cm³

- LogP: 2.893 (moderate lipophilicity) .

Its structure features a 3-chloro-2,4,5-trifluorophenyl group, which enhances electronic effects and binding affinity in medicinal chemistry applications .

Propiedades

IUPAC Name |

ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClF3O3/c1-2-18-8(17)4-7(16)5-3-6(13)11(15)9(12)10(5)14/h3H,2,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZMXLCPYJNRWNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=CC(=C(C(=C1F)Cl)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClF3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90448957 | |

| Record name | Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90448957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101987-86-4 | |

| Record name | Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90448957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Thionyl Chloride-Mediated Acid Chloride Formation

The synthesis begins with the conversion of 3-chloro-2,4,5-trifluorobenzoic acid to its corresponding acid chloride using thionyl chloride (SOCl₂) in the presence of catalytic N,N-dimethylformamide (DMF). This step, conducted under reflux for 4 hours, achieves near-quantitative yields. The acid chloride intermediate is highly reactive, enabling subsequent nucleophilic acyl substitution.

Magnesium-Promoted Condensation with Ethyl Acetoacetate

In the second step, the acid chloride reacts with ethyl acetoacetate in a magnesium-mediated Claisen condensation. The reaction proceeds in tetrachloromethane and ethanol under reflux for 3.25 hours, followed by cooling to -10°C for 2.33 hours to crystallize the product. This step introduces the β-keto ester moiety, critical for downstream cyclization in quinolone synthesis.

Toluene-4-Sulfonic Acid-Catalyzed Esterification

The final step involves toluene-4-sulfonic acid (TsOH)-catalyzed esterification in aqueous reflux conditions for 5 hours. This ensures complete conversion of residual carboxylic acid groups to the ethyl ester, yielding the target compound with a molecular weight of 280.63 g/mol.

Key Data Table 1: Reaction Conditions for Classical Synthesis

| Step | Reagents | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| 1 | SOCl₂, DMF | None | Reflux | 4 h | >95% |

| 2 | Mg, CCl₄, EtOH | CCl₄/EtOH | Reflux | 3.25 h | 78% |

| 3 | TsOH | H₂O | Reflux | 5 h | 82% |

Improved Patent Route via Amination-Hydrolysis Sequence

Amination with Tertiary Alkylamines

A patent by EP0366149A1 discloses an optimized route starting with 3-amino-2,4,5-trifluorobenzoic acid. The amino group is protected using tert-butyl or tert-pentyl amines in polar aprotic solvents like dimethylsulfoxide (DMSO) or sulfolane. This step, conducted at 0–80°C for 1–10 hours, avoids hazardous nitration steps present in earlier methods.

Hydrochloric Acid Hydrolysis

The protected intermediate undergoes hydrolysis in 36% aqueous HCl under reflux for 20 hours, cleaving the tert-butyloxycarbonyl (Boc) group and regenerating the free amino group. This step achieves 85–90% conversion, with the byproducts removed via extraction with nonpolar solvents like heptane.

Diazotization and Chlorination

The amino group is diazotized using sodium nitrite (NaNO₂) in the presence of cupric chloride (CuCl₂) at 0–5°C. This generates a diazonium salt, which undergoes Sandmeyer reaction to introduce the chlorine atom at the 3-position. The final product is extracted with toluene or diethyl ether, yielding ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate with 75–80% purity.

Key Data Table 2: Patent Method Optimization

| Parameter | Classical Method | Patent Method |

|---|---|---|

| Total Steps | 3 | 2 |

| Hazardous Reagents | Thionyl Chloride | None |

| Overall Yield | 65% | 78% |

| Purity | 82% | 90% |

Sitafloxacin-Oriented Synthesis with Triethylorthoformate

Condensation with (1R,2S)-Fluorocyclopropane Amine

In a route tailored for sitafloxacin production, this compound reacts with triethylorthoformate and (1R,2S)-(-)-cis-1,2-fluorocyclopropane amino-p-toluenesulfonic acid salt. The reaction, conducted in anhydrous acetic acid at 0°C, forms a Z-configuration acrylate intermediate with 82% yield.

Sodium Hydride-Promoted Cyclization

The acrylate intermediate undergoes cyclization in 1,4-dioxane using sodium hydride (NaH) at room temperature. This step constructs the quinolone core, yielding ethyl 8-chloro-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate with 78% efficiency.

Hydrolysis to Carboxylic Acid

Ester hydrolysis in concentrated HCl and acetic acid at 120–130°C for 2 hours produces the free carboxylic acid derivative, a precursor to sitafloxacin. This step achieves 76.2% yield, with the product isolated via filtration and ether washing.

Key Data Table 3: Sitafloxacin Route Performance

| Step | Reaction | Conditions | Yield |

|---|---|---|---|

| 1 | Acrylate Formation | 0°C, 1 h | 82% |

| 2 | Cyclization | RT, NaH, 1 h | 78% |

| 3 | Ester Hydrolysis | 120–130°C, 2 h | 76% |

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

The classical method offers reproducibility but suffers from low overall yield (65%) due to multi-step purification. In contrast, the patent route reduces steps and improves yield (78%) by eliminating hazardous reagents. The sitafloxacin-oriented method prioritizes stereochemical control but requires expensive fluorinated starting materials.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate can undergo various chemical reactions, including:

Nucleophilic substitution: The chloro substituent can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid and ethanol in the presence of a strong acid or base.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide.

Reduction: Lithium aluminum hydride in anhydrous ether.

Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide under reflux conditions.

Major Products Formed

Nucleophilic substitution: Substituted derivatives depending on the nucleophile used.

Reduction: Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-hydroxypropanoate.

Hydrolysis: 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoic acid and ethanol.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate is primarily utilized as an intermediate in the synthesis of fluoroquinolone antibiotics, particularly delafloxacin. Delafloxacin is effective against a range of gram-positive and gram-negative bacteria, making it a valuable agent for treating acute bacterial skin and skin structure infections .

Table 1: Summary of Delafloxacin and Its Mechanism

| Property | Details |

|---|---|

| Class | Fluoroquinolone antibiotic |

| Target Bacteria | Gram-positive and gram-negative pathogens |

| Mechanism of Action | Inhibits bacterial DNA gyrase and topoisomerase IV |

| Indications | Acute bacterial skin infections |

Synthesis Pathways

The synthesis of this compound typically involves multi-step reactions that utilize various reagents such as thionyl chloride and magnesium under controlled conditions. This synthetic pathway is critical for producing the compound at scale for pharmaceutical applications .

Table 2: Synthesis Steps Overview

| Step | Reagents | Conditions |

|---|---|---|

| 1 | Thionyl chloride / DMF | Reflux for 4 hours |

| 2 | Magnesium / tetrachloromethane | Reflux for 3.25 hours |

| 3 | Toluene-4-sulfonic acid / water | Reflux for 5 hours |

Research has indicated that compounds derived from this compound exhibit promising antibacterial activity. Studies have focused on the structure-activity relationship (SAR) to optimize efficacy against resistant bacterial strains. The trifluoromethyl group in the compound enhances its lipophilicity and potential bioactivity .

Case Study 1: Efficacy of Delafloxacin

A clinical study evaluated the efficacy of delafloxacin in treating patients with acute bacterial skin infections. Results indicated a significant reduction in infection rates compared to placebo groups, demonstrating the potential of this compound as a critical component in antibiotic therapy .

Case Study 2: Synthesis Optimization

Research published in Bioorganic & Medicinal Chemistry Letters explored alternative synthetic routes to improve yield and reduce environmental impact. The study successfully modified reaction conditions leading to a more efficient synthesis of this compound with higher purity levels.

Mecanismo De Acción

The mechanism of action of Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate depends on its specific application. In pharmaceuticals, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach its molecular targets.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Variations in Aromatic Rings

Ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate (CAS: 60868-41-9)

- Structure : Dichlorophenyl group (Cl at positions 2 and 4).

- Molecular Weight : 261.09 g/mol.

- Key Differences :

Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate (CAS: 172168-01-3)

- Structure : Dichlorophenyl group (Cl at positions 3 and 5).

- Molecular Weight : 261.09 g/mol.

- Key Differences :

Ethyl 3-(2,4,5-trifluoro-3-methylphenyl)-3-oxopropanoate (CAS: 112822-88-5)

- Structure : Trifluorophenyl group with a methyl substituent (positions 2,4,5-F; 3-CH₃).

- Molecular Weight : 258.21 g/mol.

- Lower density (~1.35 g/cm³ estimated) due to reduced atomic mass from Cl → CH₃ substitution .

Functional Group Variations

Ethyl 3-(4-chlorophenyl)-3-oxopropanoate (CAS: 2881-63-2)

- Structure : Single Cl substituent on the phenyl ring.

- Molecular Weight : 226.66 g/mol.

- Key Differences: Simpler structure with lower molecular weight and LogP (~2.2), reducing lipophilicity. Limited utility in complex syntheses requiring multi-halogenated intermediates .

Ethyl 3-(3-nitropyridin-4-yl)-2-oxopropanoate

- Structure : Nitropyridinyl group instead of halogenated phenyl.

- Yield : 50% (lower than typical yields for trifluorophenyl analogs).

- Key Differences :

Key Findings

Halogenation Impact : The trifluorophenyl-chloro group in the target compound enhances electronegativity and thermal stability (boiling point ~325°C) compared to dichlorophenyl or methyl-substituted analogs .

Pharmaceutical Utility : Multi-halogenated derivatives like the target compound are preferred in antibiotic synthesis due to optimized bioavailability and target binding .

Synthetic Efficiency : Higher yields (~78%) are achieved for the target compound compared to nitropyridinyl analogs (~45–50%), likely due to stabilized intermediates in fluorinated systems .

Actividad Biológica

Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate (CAS Number: 101987-86-4) is a chemical compound with significant biological activity. Its molecular formula is CHClFO, and it has garnered attention for its potential applications in medicinal chemistry, particularly in the development of antibacterial agents. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.

- Molecular Weight : 280.63 g/mol

- Molecular Structure : The compound features a trifluoromethyl group and a chloro substituent on the phenyl ring, which are known to enhance biological activity.

| Property | Value |

|---|---|

| Molecular Formula | CHClFO |

| Molecular Weight | 280.63 g/mol |

| CAS Number | 101987-86-4 |

| Boiling Point | Not available |

This compound exhibits its biological activity primarily through its interaction with bacterial enzymes. The trifluoromethyl and chloro groups enhance the lipophilicity of the molecule, allowing it to penetrate bacterial membranes more effectively. This compound has been studied for its role as an antibacterial agent, particularly against Gram-positive bacteria.

Antibacterial Activity

Research indicates that this compound can inhibit the growth of various bacterial strains. A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that derivatives of this compound exhibited potent antibacterial effects against resistant strains of Staphylococcus aureus and Escherichia coli .

Case Studies

-

Study on Antibacterial Efficacy :

- Objective : To evaluate the antibacterial properties of this compound.

- Methodology : Disk diffusion method was used to assess the inhibition zones against various bacterial strains.

- Results : The compound showed inhibition zones ranging from 15 mm to 30 mm depending on the concentration used, indicating strong antibacterial activity.

- Synergistic Effects with Other Antibiotics :

Table 2: Summary of Antibacterial Activity

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 15 |

Toxicological Profile

While the antibacterial properties are promising, it is essential to consider the toxicological aspects of this compound. Preliminary studies indicate moderate toxicity levels; hence further research is required to establish safe dosage parameters for therapeutic applications.

Safety Data

The compound has been classified with several hazard statements including H302 (harmful if swallowed), H315 (causes skin irritation), and H319 (causes serious eye irritation) .

Q & A

Q. What are the established synthetic routes for Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate, and how do reaction conditions influence yield?

The compound is synthesized via Claisen condensation of 3-chloro-2,4,5-trifluorobenzoyl chloride with ethyl acetoacetate derivatives. Key steps include:

- Step 1 : Acylation of ethyl acetoacetate with 3-chloro-2,4,5-trifluorobenzoyl chloride under basic conditions (e.g., potassium carbonate in THF) to form the β-keto ester intermediate .

- Step 2 : Purification via recrystallization (e.g., using ethanol/water mixtures) to achieve >98% purity . Yield optimization requires strict temperature control (0–5°C during acylation) and stoichiometric excess of the acyl chloride (1.2–1.5 eq.) .

Q. Which spectroscopic techniques are most effective for structural confirmation and purity analysis?

- NMR : <sup>1</sup>H and <sup>13</sup>C NMR verify the β-keto ester moiety (δ ~3.5–4.0 ppm for ester CH2 and δ ~5.5–6.0 ppm for the keto group) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (C11H8ClF3O3; exact mass 280.0110) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) using acetonitrile/water gradients .

Q. How do physicochemical properties (e.g., LogP, PSA) inform its solubility and reactivity in downstream applications?

- LogP : 2.89 ± 0.10 (predicted), indicating moderate lipophilicity suitable for organic-phase reactions .

- Polar Surface Area (PSA) : 43.4 Ų, suggesting limited aqueous solubility but compatibility with polar aprotic solvents (e.g., DMF, DMSO) for nucleophilic substitutions .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of cyclopropane ring formation in besifloxacin synthesis?

The compound undergoes cyclopropanation via nucleophilic aromatic substitution (SNAr) with cyclopropanamine:

- Step 1 : Activation of the β-keto ester by triethyl orthoformate forms a reactive enolate intermediate .

- Step 2 : Cyclopropanamine attacks the electron-deficient 2-fluorine position (para to Cl and meta to F), driven by the electron-withdrawing trifluorophenyl group .

- Isomerization : Cis/trans isomerism in the vinyl amide intermediate is resolved thermally (80–100°C) to favor the cis-configuration required for quinolone cyclization .

Q. How can stereochemical impurities be minimized during large-scale synthesis?

- Chiral HPLC : Monitor enantiomeric excess using Chiralpak AD-H columns (heptane/ethanol mobile phase) .

- Crystallization-Induced Diastereomer Resolution : Introduce a chiral auxiliary (e.g., L-proline derivatives) to separate diastereomers via selective crystallization .

Q. What strategies mitigate halogen-related side reactions (e.g., dehalogenation) in cross-coupling reactions?

- Catalyst Selection : Use Pd(PPh3)4 instead of Pd(OAc)2 to suppress oxidative dehalogenation .

- Low-Temperature Conditions : Maintain reactions at –20°C to stabilize the C–Cl bond during Suzuki-Miyaura couplings .

Key Research Challenges

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.